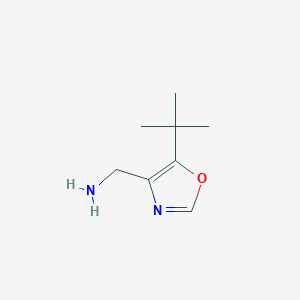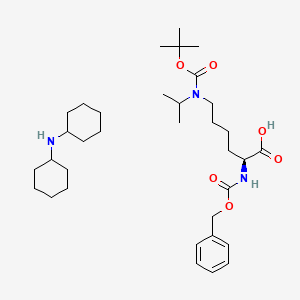![molecular formula C14H20F3NO4S B12274401 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester](/img/structure/B12274401.png)
3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester is a complex organic compound with a unique bicyclic structure. This compound is notable for its trifluoromethanesulfonyl group, which imparts significant reactivity and stability. It is primarily used in research settings for the development of new chemical reactions and the synthesis of novel compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the trifluoromethanesulfonyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While this compound is mainly used in research, industrial production methods would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions often require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while cycloaddition reactions can produce complex polycyclic compounds.
Scientific Research Applications
3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of new compounds and the development of novel chemical reactions.
Biology: Researchers use this compound to study the effects of trifluoromethanesulfonyl groups on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development and the study of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The trifluoromethanesulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The bicyclic structure also contributes to its reactivity and stability, enabling it to form complex products.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.2.1]octane-9-carboxylic acid tert-butyl ester
- 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester
Uniqueness
3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester is unique due to its specific bicyclic structure and the presence of the trifluoromethanesulfonyl group. This combination imparts distinct reactivity and stability, making it valuable for various research applications.
Properties
Molecular Formula |
C14H20F3NO4S |
|---|---|
Molecular Weight |
355.38 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C14H20F3NO4S/c1-13(2,3)22-12(19)18-9-5-4-6-10(18)8-11(7-9)23(20,21)14(15,16)17/h7,9-10H,4-6,8H2,1-3H3 |
InChI Key |
QGTCYQGTTBYGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C=C(C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274325.png)
![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)
![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)
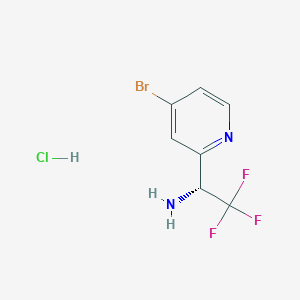


![Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B12274356.png)
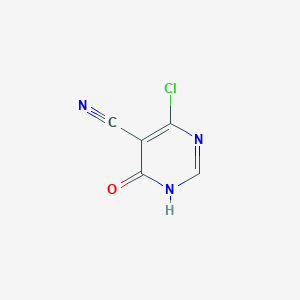
![4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12274373.png)
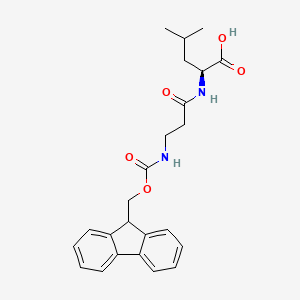
![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)
![4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12274389.png)
